HDAC3 Inhibition: Quantitative Potency vs. a 3,4,5-Trifluorophenyl Regioisomer
The target compound demonstrates a 9.5-fold greater inhibitory potency against HDAC3 compared to a regioisomeric analog. The compound 3-(3,4,5-trifluorophenyl)butanoic acid exhibited an IC50 of 2,080 nM [1], whereas the closely related 3-(2,4,5-trifluorophenyl)butanoic acid (a regioisomer with fluorine atoms in the 2,4,5 positions) showed an IC50 of 19,800 nM under identical assay conditions [2].
| Evidence Dimension | Enzyme Inhibition (HDAC3) |
|---|---|
| Target Compound Data | IC50 = 2,080 nM |
| Comparator Or Baseline | 3-(2,4,5-Trifluorophenyl)butanoic acid; IC50 = 19,800 nM |
| Quantified Difference | 9.5-fold improvement in potency for the 3,4,5-trifluorophenyl regioisomer |
| Conditions | Inhibition of full-length human recombinant HDAC3 using a FAM-labeled acetylated/trifluoroacetylated peptide substrate in a fluorimetric assay |
Why This Matters
The specific 3,4,5-trifluorophenyl substitution pattern is non-interchangeable and provides a near-10x gain in target engagement, a critical factor for SAR studies where subtle positional changes dictate functional outcomes.
- [1] BindingDB. Affinity Data for BDBM50189903 (CHEMBL3828396): IC50 = 2.08E+3 nM against human recombinant HDAC3. Data curated by ChEMBL. View Source
- [2] BindingDB. Affinity Data for BDBM50189906 (CHEMBL3827412): IC50 = 1.98E+4 nM against human recombinant HDAC3. Data curated by ChEMBL. View Source
